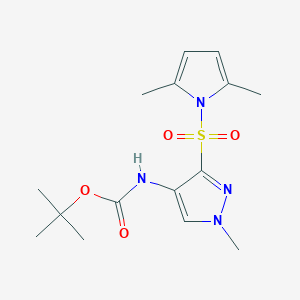

tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate

Descripción

This compound is a heterocyclic carbamate derivative featuring a pyrazole core substituted with a sulfonylated pyrrole moiety and a tert-butoxycarbonyl (Boc) protecting group. Its structural complexity suggests applications in medicinal chemistry, particularly as an intermediate in kinase inhibitor synthesis or PROTAC (proteolysis-targeting chimera) development. The Boc group enhances solubility and stability during synthetic processes, while the sulfonylated pyrrole may contribute to binding affinity in biological targets .

Propiedades

IUPAC Name |

tert-butyl N-[3-(2,5-dimethylpyrrol-1-yl)sulfonyl-1-methylpyrazol-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4S/c1-10-7-8-11(2)19(10)24(21,22)13-12(9-18(6)17-13)16-14(20)23-15(3,4)5/h7-9H,1-6H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONMHSXTCXDFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1S(=O)(=O)C2=NN(C=C2NC(=O)OC(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate typically involves multiple steps, starting with the preparation of the pyrrole and pyrazole intermediates. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalyst like iron (III) chloride . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential therapeutic properties. The pyrrole and pyrazole rings are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Researchers are investigating its potential as a lead compound for developing new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of specialty chemicals .

Mecanismo De Acción

The mechanism of action of tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize its properties and utility, this compound is compared to three analogs from recent patent literature (). Key differentiating factors include substituent variations, synthetic routes, and physicochemical properties.

Key Observations

Core Heterocycle :

- The target compound uses a simpler pyrazole core, contrasting with the pyrazolo[3,4-d]pyrimidine scaffolds in Examples 3 and 73. Pyrazolo-pyrimidines are privileged structures in kinase inhibitors (e.g., imatinib analogs), offering enhanced π-stacking interactions . The pyrazole in the target compound may reduce metabolic instability compared to fused systems.

However, the pyrrole’s electron-rich nature may alter solubility and reactivity. The Boc group in both the target compound and Example 3 facilitates protection of amine functionalities during synthesis, a common strategy in peptide and small-molecule drug development.

Synthetic Accessibility :

- The target compound’s synthesis likely involves sulfonylation of pyrrole followed by Boc protection, whereas Examples 3 and 75 require transition-metal-catalyzed cross-coupling (e.g., Suzuki reaction) or heterocyclic annulation. This simplicity may favor scalability .

Physicochemical Properties: Example 3’s higher molecular weight (615.7 vs. ~380.4) correlates with its chromenone and pyrazolo-pyrimidine motifs, which could impact bioavailability. The target compound’s lower molecular weight may improve permeability.

Actividad Biológica

tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of tert-butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate can be represented as follows:

The biological activity of this compound primarily arises from its interaction with various biological targets. The sulfonyl group and the pyrazole moiety are known to influence the compound's interaction with enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with a similar pyrazole framework have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) . The mechanism often involves the depolarization of bacterial membranes, leading to cell death.

Anticancer Potential

Studies have demonstrated that compounds containing a pyrazole ring can inhibit cancer cell proliferation. For example, related pyrazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, such as A549 (lung cancer) and MDA-MB-468 (breast cancer), showing promising results with IC50 values in the micromolar range .

Table 1: Summary of Biological Activities

Case Studies

In one notable study, researchers synthesized several derivatives of pyrazole-based compounds and evaluated their antimicrobial activity against drug-resistant strains. The results indicated that these compounds had a high selectivity index over mammalian cells, suggesting a favorable safety profile for potential therapeutic use .

Another study focused on the anticancer properties of related compounds, where a series of pyrazole derivatives were tested for their ability to inhibit cell growth in vitro. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.